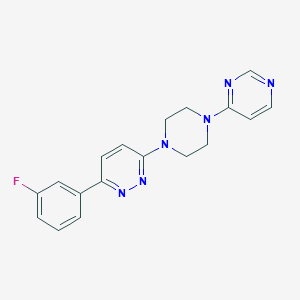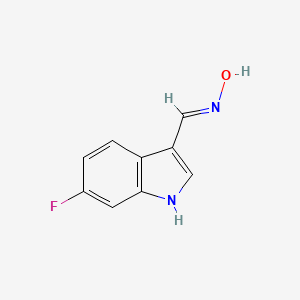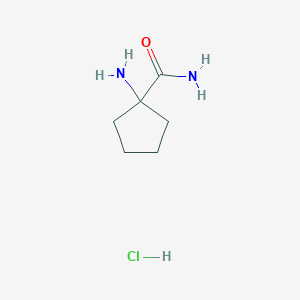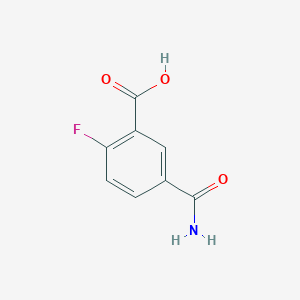![molecular formula C17H13N3O4S B3008375 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034235-43-1](/img/structure/B3008375.png)
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a complex molecule that appears to be related to the class of compounds known as benzamides, which are often characterized by the presence of a benzoyl group attached to an amine. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiadiazole and benzamide are common in the literature for their biological activities, particularly in anticancer research .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a thiadiazole scaffold, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. In the first paper, a series of benzamide derivatives with a thiadiazole scaffold were synthesized using a microwave-assisted, solvent-free method . This approach is likely to be relevant for the synthesis of the compound , as it suggests a possible route involving the coupling of a thiadiazole moiety with a benzamide group under microwave irradiation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques would be essential in determining the structure of "this compound" by identifying the characteristic functional groups and confirming the presence of the furan and thiadiazole rings.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives with thiadiazole scaffolds typically include the formation of Schiff's bases, which are a type of imine formed by the condensation of an amine with a carbonyl compound . The specific reactions for the compound would likely involve the formation of a Schiff base between a furan-containing amine and a thiadiazole-containing carbonyl compound, followed by further functionalization to introduce the hydroxyethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by the presence of different substituents on the benzamide and thiadiazole rings. These properties include solubility, melting point, and the potential for intermolecular interactions such as hydrogen bonding, which can affect the compound's bioavailability and pharmacokinetics . Additionally, computational studies, such as those predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can provide insights into the drug-like behavior of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of heterocyclic compounds, including those containing the furan and thiadiazole moieties, has been a subject of interest due to their potential biological activities. Patel et al. (2015) synthesized novel heterocyclic compounds by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives, characterizing them via elemental analysis, NMR, FT-IR, and LC-MS spectral studies (Patel, Patel, & Shah, 2015). Similarly, Aleksandrov et al. (2017) and others have developed methodologies for synthesizing and characterizing furan and benzo[e][1,3]benzothiazole derivatives through various reactions, including coupling and electrophilic substitution reactions, highlighting the structural diversity achievable with these frameworks (Aleksandrov & El’chaninov, 2017).
Biological Activities
The investigation into the biological activities of compounds containing furan and thiadiazole units has yielded promising results across various studies. For instance, Içli-Özkut et al. (2013) explored the intramolecular charge transfer properties of furan and benzochalcogenodiazole-based polymers, indicating potential applications in electronics and sensing due to their low band gaps and multichromic properties at different redox states (İçli-Özkut et al., 2013). Zhang et al. (2017) designed benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor inhibitors, demonstrating moderate to excellent potency against cancer cell lines, indicating their relevance in cancer research and therapy (Zhang et al., 2017).
Potential Medicinal Applications
Compounds featuring the furan and thiadiazole scaffolds have been extensively studied for their potential medicinal applications. Notably, their roles as antimicrobial and antifungal agents have been highlighted in numerous studies. For example, Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, showing good antimicrobial activity against a range of microorganisms, which suggests its potential for pharmacological and medical applications (Cakmak et al., 2022).
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in various disease areas .
Biochemical Pathways
Furan-containing compounds are known to have diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-16(11-3-4-13-14(8-11)20-25-19-13)18-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQAWXVLABQRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=COC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)
![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)